REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11]([CH3:14])[CH2:12]O>>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:10][CH:11]([CH3:14])[CH3:12])=[O:6])[OH:3])[CH:11]([CH3:14])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
75.91 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
resin
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
CC(CO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
108 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-neck 1 L round-bottomed flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
At 106° C.
|
Type
|
CUSTOM
|
Details
|
to collect in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
the water was continuously removed via the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
As collection in the Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was increased to 115° C.
|
Type
|
ADDITION
|
Details
|
fresh alcohol (50 mL) was added to the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 120° C.
|
Type
|
ADDITION
|
Details
|
more alcohol (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
At this point, no more water collected in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
The product was separated from the catalyst via filtration
|
Type
|
DISTILLATION
|
Details
|
The crude yellow liquid was purified via vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(C(O)CC(=O)OCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |